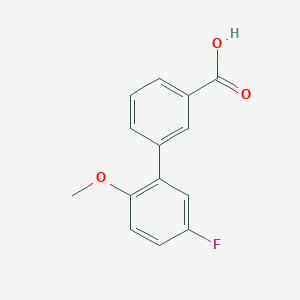

3-(5-Fluoro-2-methoxyphenyl)benzoic acid

Description

Contextualization of Substituted Benzoic Acid Scaffolds in Modern Organic and Medicinal Chemistry

The benzoic acid scaffold is a fundamental building block in the synthesis of a wide array of bioactive molecules. preprints.org Its presence is noted in various natural products, including vanillin, gallic acid, and syringic acid, which exhibit a range of biological activities. preprints.orgresearchgate.net In medicinal chemistry, this structural motif is prized for its ability to engage in crucial molecular interactions, such as forming strong hydrogen bonds with biological targets. For instance, the carboxyl group of the benzoic acid scaffold can mimic the aspartic acid residue of pro-apoptotic proteins, allowing it to form an essential hydrogen bond with arginine residues (like Arg263) in anti-apoptotic proteins such as Mcl-1. nih.gov

This capacity for targeted interaction has led to the development of numerous drugs and clinical candidates. Researchers have successfully designed 2,5-substituted benzoic acid scaffolds as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.govacs.org The versatility of the benzoic acid core allows for diverse chemical functionalization, enabling chemists to modulate the binding affinity, selectivity, and pharmacokinetic properties of the resulting compounds. nih.gov Consequently, substituted benzoic acids are integral to the development of therapies for a range of diseases, particularly in oncology. preprints.orgnih.gov

Significance of Fluorine and Methoxy (B1213986) Group Incorporation in Bioactive Compounds

The strategic incorporation of specific functional groups is a key tactic in drug design to enhance the efficacy and drug-like properties of a lead compound. Fluorine and methoxy groups are particularly significant in this regard.

Fluorine: The introduction of fluorine atoms into a molecule can profoundly alter its biological profile. chimia.ch Due to its high electronegativity and small atomic size, fluorine can improve a drug's potency, metabolic stability, and pharmacokinetic profile. nih.gov The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making fluorinated compounds more resistant to metabolic degradation. chimia.ch Furthermore, fluorine substitution often increases lipophilicity, which can enhance a drug's ability to penetrate cell membranes and improve its bioavailability. nih.govwikipedia.org Approximately 20% of all commercial pharmaceuticals contain fluorine, a testament to its beneficial properties in drug design. wikipedia.orgcosmosmagazine.com

Methoxy Group: The methoxy group (-OCH3) is another prevalent substituent in natural products and approved drugs. ontosight.ainih.gov It can influence a molecule's physicochemical properties, ligand-target binding interactions, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.govdrughunter.com The methoxy group can affect a compound's lipophilicity and its ability to cross cell membranes. ontosight.ai While it can sometimes be a site for metabolic O-demethylation, its presence is often crucial for establishing potent interactions within a protein's active site, contributing significantly to a compound's biological activity. nih.govresearchgate.net

The combined effects of these functional groups are summarized in the table below.

| Functional Group | Physicochemical Effects | Biological Effects |

| Fluorine | Increases lipophilicity; Enhances metabolic stability due to strong C-F bond. chimia.chwikipedia.org | Improves drug potency and bioavailability; Can enhance binding affinity to target proteins. chimia.chnih.gov |

| Methoxy | Influences lipophilicity and solubility; Can participate in hydrogen bonding. ontosight.ai | Affects ligand-target binding; Modulates ADME properties; Can be a site for metabolism. nih.govresearchgate.net |

Rationale for Focused Academic Inquiry into 3-(5-Fluoro-2-methoxyphenyl)benzoic acid and Its Analogs

The specific compound this compound is a subject of academic interest precisely because it integrates the three key structural motifs discussed above: a benzoic acid core, a fluorine substituent, and a methoxy group. The rationale for its investigation is built on the hypothesis that the combination of these features will yield a molecule with desirable physicochemical and biological properties, making it a valuable probe or lead compound in drug discovery.

The biaryl structure, where a fluoro-methoxyphenyl ring is attached to a benzoic acid ring, provides a rigid scaffold that can be oriented to fit into specific protein binding pockets. The benzoic acid portion serves as a potential anchor, capable of forming strong hydrogen bonds with a target receptor. nih.gov The fluorine and methoxy groups on the second aromatic ring offer opportunities to fine-tune the molecule's properties. The fluorine atom can enhance binding affinity and block metabolic degradation, while the methoxy group can modulate solubility and provide additional interaction points. chimia.chnih.gov This strategic combination of functional groups makes this compound and its analogs promising candidates for screening in various therapeutic areas, particularly where inhibitors of protein-protein interactions are sought. acs.orgdigitellinc.com

Overview of Research Paradigms Applied to Aryl-Substituted Benzoic Acid Derivatives

The scientific investigation of aryl-substituted benzoic acid derivatives employs a multidisciplinary approach encompassing synthesis, structural analysis, computational modeling, and biological evaluation.

Chemical Synthesis: The creation of these molecules often involves multi-step synthetic sequences. Common methods include nitration, reduction, diazotization, and halogenation to introduce desired functional groups onto the aromatic rings. researchgate.net Coupling reactions are then used to join the aryl components.

Structural and Physicochemical Analysis: Once synthesized, the precise structure and properties of the compounds are determined. Experimental techniques such as Fourier-transform infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and high-resolution mass spectrometry (HRMS) are routinely used to confirm the molecular structure. researchgate.netucl.ac.uk X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and the binding mode when the compound is complexed with a target protein. nih.gov

Computational Methods: In parallel with experimental work, computational tools are heavily utilized. Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations help to understand the behavior and conformation of these molecules in solution, including their self-association properties. ucl.ac.uk Structure-based drug design, guided by the crystal structures of target proteins, allows for the rational optimization of lead compounds to improve binding affinity and selectivity. nih.govacs.org

Biological Evaluation: The ultimate goal is to assess the biological activity of the synthesized compounds. This involves a variety of in vitro assays to measure binding affinity to target proteins (e.g., determining Ki values) and cellular activity. nih.govnih.gov Structure-activity relationship (SAR) studies are conducted by systematically modifying the molecule's structure and observing the effect on its biological potency, which guides the development of more effective analogs. nih.gov

These research paradigms are summarized in the following table.

| Research Paradigm | Key Techniques and Methodologies |

| Synthesis | Nitration, reduction, diazotization, coupling reactions. researchgate.net |

| Structural Elucidation | NMR, FTIR, Mass Spectrometry, X-ray Crystallography. nih.govresearchgate.netucl.ac.uk |

| Computational Analysis | Molecular Dynamics (MD) simulations, Density Functional Theory (DFT), Structure-Based Design. acs.orgucl.ac.uk |

| Biological Evaluation | Binding affinity assays (Ki determination), cellular activity assays, Structure-Activity Relationship (SAR) studies. nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(5-fluoro-2-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-13-6-5-11(15)8-12(13)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQAQLGWHVTMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680822 | |

| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376592-43-7 | |

| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Biological Activity and Mechanistic Insights of 3 5 Fluoro 2 Methoxyphenyl Benzoic Acid

In Vitro Pharmacological Profiling and High-Throughput Screening Initiatives

High-throughput screening (HTS) and detailed in vitro pharmacological profiling are foundational steps in the discovery of novel therapeutic agents. These processes involve testing a compound against a wide array of biological targets to identify potential efficacy and mechanisms of action.

Based on publicly available scientific literature, specific data from comprehensive in vitro pharmacological profiling or high-throughput screening initiatives for 3-(5-Fluoro-2-methoxyphenyl)benzoic acid have not been reported.

Assessment of Enzyme Inhibition and Modulation Potential

The evaluation of a compound's ability to inhibit or modulate enzyme activity is a critical component of pharmacological assessment. Enzymes are key regulators of physiological and pathological processes, making them common targets for therapeutic intervention.

Currently, there is no specific published research detailing the assessment of this compound in enzyme inhibition or modulation assays. Therefore, its potential to interact with specific enzymes remains uncharacterized in the public domain.

Cellular Assays for Functional Responses and Phenotypic Screening

Cellular assays provide insight into a compound's effect on cell health, proliferation, and specific functional responses. Phenotypic screening, in particular, can uncover novel biological activities without prior knowledge of the molecular target.

Specific data from cellular assays or phenotypic screening campaigns involving this compound are not available in the current body of scientific literature. Its effects on cellular functions and phenotypes have not been publicly documented.

Investigation of Molecular Targets and Pathways

Identifying the molecular targets and the biological pathways a compound modulates is essential for understanding its mechanism of action and for further development.

Mechanisms Pertaining to Premature Translation Termination and Nonsense-Mediated mRNA Decay Modulation

Nonsense-mediated mRNA decay (NMD) is a cellular surveillance pathway that degrades mRNA transcripts containing premature termination codons (PTCs), preventing the synthesis of truncated and potentially harmful proteins. Compounds that modulate this pathway could have therapeutic applications in genetic disorders caused by nonsense mutations.

There is no available scientific literature that investigates or reports on the activity of this compound in the context of premature translation termination or the modulation of the nonsense-mediated mRNA decay pathway.

Interaction with Specific Protein Families (e.g., Non-Nucleoside Reverse Transcriptase Inhibitors, Histone Deacetylase)

Investigating a compound's interaction with well-defined protein families, such as those involved in viral replication (e.g., reverse transcriptase) or epigenetic regulation (e.g., histone deacetylases - HDACs), can reveal potential therapeutic applications.

No studies have been published that specifically examine the interaction of this compound with non-nucleoside reverse transcriptase or histone deacetylases. Its profile as an inhibitor or modulator of these protein families is currently unknown.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies on Analogous Compounds

While direct experimental data on this compound is limited, insights can be gleaned from Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies of analogous benzoic acid derivatives. SAR studies correlate the chemical structure of a compound with its biological activity, while SPR studies link structure to physicochemical properties like solubility, lipophilicity, and metabolic stability.

Studies on various substituted benzoic acid derivatives have revealed several key principles:

Role of the Carboxylic Acid Group: The carboxyl moiety of benzoic acid is a crucial feature, often acting as a key interaction point with biological targets, for instance, by forming hydrogen bonds with arginine residues in protein binding pockets. nih.gov

Influence of Fluorine Substitution: The inclusion of fluorine atoms can significantly alter a molecule's properties. Fluorine is highly electronegative and can modulate the acidity (pKa) of the carboxylic acid group. semanticscholar.org It can also enhance metabolic stability by blocking sites of oxidative metabolism and improve binding affinity to target proteins through favorable electrostatic interactions. semanticscholar.org Studies on fluorinated benzenesulfonamides, for example, showed that the specific placement of fluorine is critical for activity. nih.govresearchgate.net

Influence of Methoxy (B1213986) Substitution: The methoxy group is an electron-donating group that can influence the electron density of the aromatic ring system. researchgate.netresearchgate.netconicet.gov.ar Its position affects the molecule's conformation and lipophilicity. Depending on its location, it can either enhance or hinder binding to a target. Research on methoxy-substituted benzoic acids indicates that the position of this group plays a significant role in the packing of molecules in a crystalline state and can influence intermolecular interactions. researchgate.netconicet.gov.ar

Quantitative structure-activity relationship (QSAR) models for some series of benzoic acid derivatives have suggested that strong electron-donating groups on the benzene (B151609) ring, combined with moderate lipophilicity, are important features for certain biological activities, such as anti-sickling properties.

The tables below summarize general SAR and SPR findings from analogous compounds, which may provide a predictive framework for the potential behavior of this compound.

| Structural Feature | Observed Effect on Biological Activity in Analogues | Reference |

| Benzoic Acid Core | Essential for binding in many cases; carboxyl group often forms key hydrogen bonds. | nih.gov |

| Halogen (e.g., Fluoro, Chloro) Substituents | Can increase potency; position is critical for optimal interaction. Strong electron-withdrawing nature can influence binding. | researchgate.net |

| Methoxy/Alkoxy Substituents | Can modulate activity based on position; influences electronic properties and steric fit within binding pockets. | researchgate.neticm.edu.pl |

| Relative Substituent Position | Shifting substituent positions (e.g., ortho to meta) can significantly alter biological activity profiles. | icm.edu.pl |

| Structural Feature | Observed Effect on Physicochemical Properties in Analogues | Reference |

| Fluorine Substitution | Increases lipophilicity (logD); can significantly lower pKa (increase acidity); may enhance permeability and metabolic stability. | semanticscholar.org |

| Methoxy Substitution | Generally increases lipophilicity; can influence molecular conformation and crystal packing. | researchgate.netconicet.gov.ar |

| Carboxylic Acid Group | Primary determinant of acidity (pKa); provides a handle for salt formation to modulate solubility. | researchgate.net |

These generalized findings from related molecules suggest that the specific arrangement of the fluoro and methoxy groups in this compound likely results in a distinct electronic and steric profile that would govern its biological and pharmacological properties. However, without direct experimental data, these remain inferred possibilities.

Influence of Fluorine Substitution on Biological Efficacy and Selectivity

The introduction of fluorine into bioactive molecules is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties. researchgate.netresearchgate.net The fluorine atom possesses unique characteristics, including high electronegativity, a small van der Waals radius (similar to hydrogen), and the ability to form strong carbon-fluorine bonds. These attributes can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.netnih.gov

The presence of an electron-withdrawing group like fluorine can increase the cytotoxic activity of a compound. nih.gov In the context of this compound, the fluorine atom at the 5-position of the methoxyphenyl ring can influence the electronic distribution across the aromatic system. This modification can lead to more favorable interactions with biological targets. For instance, in the development of anti-inflammatory and anti-platelet agents, the incorporation of a trifluoromethyl group (a moiety with multiple fluorine atoms) into a benzoic acid derivative was shown to enhance binding affinity with COX-1/COX-2 enzymes and improve metabolic stability. nih.gov Fluorine's ability to lower the pKa of nearby functional groups can also alter a drug's ionization state, affecting its membrane permeability and binding interactions. nih.gov

Table 1: Comparison of Biological Activity with Fluorine Substitution

| Compound | Modification | Target | Resulting Activity |

|---|---|---|---|

| R-/S-HPABA | Parent compound (no fluorine) | COX-1/COX-2 | Baseline anti-inflammatory/anti-platelet activity |

| R-/S-HFBA | Addition of -CF3 group | COX-1/COX-2 | Significantly higher inhibition of edema and platelet aggregation nih.gov |

| Lead Compound | No fluorine | Bruton's Tyrosine Kinase | IC50 of 100 nM, poor aqueous solubility nih.gov |

| Fluorinated Analog | Fluorine substitution | Bruton's Tyrosine Kinase | Improved aqueous solubility and biological activity nih.gov |

This table illustrates the general principle of how fluorine substitution can enhance the biological activity of related compounds.

Role of Methoxy Group Positioning and Stereochemistry in Bioactivity

The position of the methoxy group (–OCH3) on an aromatic ring is critical in defining the molecule's three-dimensional shape and its interaction with biological targets. researchgate.netnih.gov In this compound, the methoxy group is at the 2-position (ortho) relative to the bond connecting the two phenyl rings. This ortho positioning can enforce a non-planar conformation (a larger dihedral angle) between the two aromatic rings due to steric hindrance. This specific conformation can be crucial for fitting into the binding pocket of a target protein.

Studies on other bioactive compounds have demonstrated the profound impact of methoxy group positioning. For example, in a series of ¹⁸F-labeled benzyl (B1604629) triphenylphosphonium cations designed for myocardial perfusion imaging, the ortho-methoxy substituted compound displayed the most favorable biological properties, including accelerated radioactivity clearance from the liver, compared to its meta- and para-substituted counterparts. nih.govresearchgate.net The methoxy group can also participate in hydrogen bonding with protein residues and enhance hydrophobic interactions within a binding site, thereby stabilizing the ligand-protein complex. researchgate.net The specific placement dictates which interactions are possible, directly influencing bioactivity. mdpi.com

Table 2: Effect of Methoxy Group Position on Biological Properties

| Compound Series | Methoxy Position | Observed Effect |

|---|---|---|

| ¹⁸F-labeled phosphonium (B103445) cations | Ortho | Fastest liver clearance, highest heart-to-background ratios researchgate.net |

| ¹⁸F-labeled phosphonium cations | Meta | Accelerated liver clearance (compared to para) researchgate.net |

| ¹⁸F-labeled phosphonium cations | Para | Highest uptake in heart and other non-targeting organs researchgate.net |

This table is based on findings from related radiotracers and demonstrates the principle of methoxy group positioning.

Impact of Benzoic Acid Moiety Modifications on Receptor Binding and Cellular Uptake

The benzoic acid moiety is a common feature in many pharmaceuticals and serves as a critical anchor for binding to biological targets, often through ionic interactions or hydrogen bonds. preprints.orgresearchgate.net Modifications to this carboxylic acid group can dramatically alter a compound's binding affinity, selectivity, and pharmacokinetic properties. nih.gov

The carboxylate group of the benzoic acid is typically ionized at physiological pH, allowing it to form strong hydrogen bonds or salt bridges with positively charged residues (like arginine or lysine) in a receptor's binding site. Altering this group—for instance, by converting it to an ester or an amide—can abolish this key interaction, often leading to a significant loss of activity. However, in some cases, such modifications are made to create prodrugs that improve membrane permeability and cellular uptake, with the active carboxylic acid being regenerated intracellularly by metabolic enzymes.

Structure-activity relationship (SAR) studies on 2,5-substituted benzoic acid-based inhibitors of Mcl-1/Bfl-1 anti-apoptotic proteins demonstrated the importance of the core benzoic acid structure. While some modifications to substituents on the ring were tolerated or even beneficial, the benzoic acid itself was essential for maintaining the structural scaffold required for potent binding. nih.gov

Table 3: Influence of Benzoic Acid Moiety Modifications

| Base Scaffold | Moiety Modification | Effect on Binding/Activity |

|---|---|---|

| 2,5-substituted benzoic acid | Deletion of phenethylthio substituent | >30-fold decrease in Mcl-1 binding affinity nih.gov |

| 2,5-substituted benzoic acid | Change of sulfonamide to an amide linker | No significant effect on binding nih.gov |

| General Benzoic Acid | Conversion to ester or amide | Often reduces direct receptor binding but can improve cellular uptake |

This table provides examples from related benzoic acid inhibitors to illustrate the impact of structural modifications.

Elucidation of Biological Mechanisms of Action

Understanding the precise molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. This involves identifying its direct molecular targets and characterizing the downstream cellular consequences of their interaction.

Kinetic Characterization of Enzyme Inhibition or Activation

Should this compound function as an enzyme inhibitor, its kinetic characterization would be essential. Such studies determine key parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which quantify the compound's potency. The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) can also be elucidated through kinetic experiments.

For example, studies on other benzoic acid derivatives have characterized their inhibitory effects on enzymes like tyrosinase. Benzoic acid itself was found to be a competitive inhibitor of tyrosinase with an IC₅₀ value of 119 µM. nih.gov Kinetic analysis helps to understand how the inhibitor interacts with the enzyme—whether it binds to the active site and competes with the substrate (competitive inhibition) or binds to a different site to impede the enzyme's function.

Table 4: Enzyme Inhibition Data for Benzoic Acid Analogs

| Inhibitor | Enzyme | IC₅₀ (µM) | Type of Inhibition |

|---|---|---|---|

| Benzoic Acid | Tyrosinase | 119 | Competitive nih.gov |

| Kojic Acid | Tyrosinase | 30 | Competitive nih.gov |

| Sodium Azide | Tyrosinase | 1480 | Competitive nih.gov |

This table presents data for known tyrosinase inhibitors, including benzoic acid, to exemplify the type of data obtained from kinetic characterization.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.com Such in silico studies can provide valuable insights into the specific molecular interactions that stabilize the ligand-protein complex. For a molecule like this compound, docking studies could identify the key amino acid residues in a binding pocket that interact with its different moieties.

A typical docking study might reveal:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues.

Hydrophobic Interactions: The two phenyl rings would likely engage in hydrophobic or π-π stacking interactions with nonpolar residues.

Halogen Bonds: The fluorine atom could potentially form halogen bonds, a specific type of non-covalent interaction that can contribute to binding affinity.

In a study of a different benzoic acid derivative, molecular docking analysis against carbonic anhydrase II revealed a highly favorable binding energy of -9.4 kcal/mol, indicating potent inhibition. researchgate.net The analysis detailed specific hydrogen bonds and hydrophobic contacts responsible for the strong interaction. researchgate.net

Transcriptomic and Proteomic Analysis of Cellular Responses

To understand the broader cellular impact of a compound, global analysis of gene expression (transcriptomics) and protein expression (proteomics) can be employed. These techniques provide a snapshot of the thousands of changes occurring within a cell upon treatment with a compound like this compound.

Transcriptomics (e.g., using RNA-sequencing) would reveal which genes are up-regulated or down-regulated, pointing towards the cellular pathways being perturbed by the compound.

Proteomics (e.g., using mass spectrometry) identifies and quantifies changes in the levels of thousands of proteins. This can confirm if the changes in gene expression translate to the protein level and can also reveal post-translational modifications.

For example, a comparative proteomic analysis of human airway epithelial cells treated with the environmental toxicant benzo(a)pyrene identified 23 differentially expressed proteins. nih.gov This analysis provided a basis for understanding the mechanisms of mitochondrial dysfunction and oxidative stress induced by the compound. nih.gov A similar approach for this compound could uncover its effects on cellular processes such as apoptosis, cell cycle regulation, or metabolic pathways.

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| R-/S-2-(2-hydroxypropanamido) benzoic acid (R-/S-HPABA) |

| R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA) |

| Benzoic acid |

| Kojic acid |

| Sodium azide |

Computational Chemistry and Theoretical Investigations of 3 5 Fluoro 2 Methoxyphenyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A key application of DFT is conformational analysis, which seeks to identify the most stable three-dimensional arrangements (conformers) of a molecule.

A literature search did not yield specific DFT studies detailing the conformational preferences and energetics for 3-(5-Fluoro-2-methoxyphenyl)benzoic acid.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces and Fukui Functions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge distribution. Typically, red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, as well as the fluorine atom, highlighting these as potential sites for hydrogen bonding or interaction with electrophiles.

Fukui functions are another set of descriptors derived from DFT that help to pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a specific point when the total number of electrons in the system changes.

Specific MEP surfaces and Fukui function analyses for this compound have not been reported in the available literature.

Spectroscopic Property Prediction (Vibrational and Electronic) for Structure Elucidation

DFT calculations can accurately predict spectroscopic properties, which aids in the interpretation of experimental data and confirms the molecular structure. Vibrational spectroscopy (Infrared and Raman) predictions involve calculating the vibrational frequencies corresponding to the stretching and bending of bonds. These calculated frequencies can be compared with experimental spectra to validate the structure of a synthesized compound.

Electronic spectroscopy predictions, such as UV-Vis absorption spectra, are determined by calculating the energy difference between the ground state and various excited states of the molecule. This helps to understand the electronic transitions occurring within the molecule.

No published studies were found that presented predicted vibrational or electronic spectra for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a single molecule like this compound, MD simulations can be used to explore its conformational landscape in different environments (e.g., in a vacuum or solvated in water).

More powerfully, if a biological target (such as a protein receptor) for this compound were known, MD simulations could be employed to model the dynamic interactions between the ligand (the benzoic acid derivative) and the target. These simulations provide detailed insights into the stability of the ligand-protein complex, key binding interactions, and the conformational changes that may occur upon binding.

There are no available molecular dynamics simulation studies specifically focused on this compound, either alone or in complex with a biological target.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

Development of Predictive Models for Biological Activity

To develop a QSAR model, a dataset of structurally related compounds with experimentally measured biological activities (e.g., inhibitory concentrations against an enzyme) is required. For each compound, a set of numerical descriptors representing its structural, electronic, and physicochemical properties is calculated. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

If this compound were part of a series of compounds tested for a specific biological activity, a QSAR model could be developed to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent molecules.

No QSAR or QSPR studies featuring this compound as a component of the training or test set were identified during the literature search.

Application in Virtual Screening and Library Design

While specific studies detailing the use of this compound in large-scale virtual screening campaigns are not extensively documented in publicly available literature, its structural features make it a viable candidate for such applications. Virtual screening involves the computational assessment of large libraries of chemical structures to identify molecules that are likely to bind to a biological target of interest. The unique arrangement of a fluoro substituent, a methoxy group, and a carboxylic acid on a biphenyl-like scaffold provides a distinct three-dimensional shape and electronic distribution, which can be effectively utilized in both ligand-based and structure-based virtual screening approaches.

In the context of library design , this compound can serve as a foundational scaffold or a fragment for the generation of more complex and diverse chemical libraries. Medicinal chemists can computationally enumerate a vast array of derivatives by modifying its functional groups. For instance, the carboxylic acid moiety can be converted to various esters, amides, or other bioisosteres, while the aromatic rings can be further substituted to explore the structure-activity relationship (SAR). Computational tools can then be employed to filter these virtual libraries based on predicted physicochemical properties, drug-likeness, and potential for target engagement, thereby streamlining the design and synthesis of focused compound collections.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Computational Toxicology

These predictions are based on quantitative structure-property relationship (QSPR) models and machine learning algorithms trained on large datasets of experimentally determined properties. The following table summarizes the predicted ADMET properties for this compound based on widely used computational platforms.

Table 1: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelial barrier. |

| P-glycoprotein Substrate | No | Unlikely to be subject to efflux by P-glycoprotein. |

| Distribution | ||

| Plasma Protein Binding | High | Expected to have a high affinity for plasma proteins. |

| Blood-Brain Barrier Penetration | Low | Predicted to have limited ability to cross into the central nervous system. |

| Metabolism | ||

| CYP2D6 Inhibitor | Non-inhibitor | Low potential for drug-drug interactions via this major metabolic enzyme. |

| CYP3A4 Inhibitor | Non-inhibitor | Low potential for drug-drug interactions via this major metabolic enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be a substrate for this key renal transporter. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Predicted to be non-mutagenic in the Ames test. |

| hERG Inhibition | Low risk | Low predicted risk of cardiotoxicity related to hERG channel blockade. |

Computational Toxicology assessments further build upon these predictions to evaluate the potential for adverse effects. For this compound, the in silico predictions suggest a generally favorable toxicological profile. The absence of predicted AMES mutagenicity indicates a low likelihood of carcinogenic potential. Furthermore, the low predicted risk of hERG inhibition is a positive indicator, as hERG channel blockade is a major cause of drug-induced cardiac arrhythmias. The predicted acute toxicity falls into a category that is generally considered acceptable for early-stage drug candidates.

It is imperative to note that these are theoretical predictions and require experimental validation. However, these in silico findings provide valuable initial insights into the potential of this compound as a scaffold or lead compound in drug discovery, highlighting its likely favorable absorption and a relatively low risk of common toxicities.

Advanced Research Directions and Translational Perspectives for 3 5 Fluoro 2 Methoxyphenyl Benzoic Acid

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Bioactivity and Selectivity

No specific studies detailing the rational design, synthesis, and evaluation of derivatives of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid for enhanced biological activity or selectivity were found.

Integration with Systems Biology Approaches for Network-Level Understanding of Drug Action

There is no available research that applies systems biology, network pharmacology, or similar computational approaches to understand the mechanism of action of this specific compound.

Development of Advanced Delivery Systems for Targeted Efficacy

Information regarding the formulation of this compound into advanced delivery systems such as nanoparticles, liposomes, or other targeted carriers is not present in the surveyed literature.

Exploration of Synergistic Effects with Existing Therapeutic Modalities

No published studies were identified that investigate the potential synergistic or combination effects of this compound with other existing therapeutic agents.

Future Avenues in Chemical Biology and Material Science Applications

The potential applications of this compound in the fields of chemical biology (e.g., as a chemical probe) or material science are not described in the available scientific or patent literature.

Q & A

Basic: What are the common synthetic routes for 3-(5-Fluoro-2-methoxyphenyl)benzoic acid?

Methodological Answer:

The synthesis typically involves multi-step functionalization of benzoic acid derivatives. Key steps include:

- Substitution reactions : Fluorine and methoxy groups are introduced via electrophilic aromatic substitution or halogenation. For example, fluorination can be achieved using reagents like Selectfluor™, while methoxy groups are added via alkylation with methyl iodide under basic conditions .

- Cross-coupling : Suzuki-Miyaura coupling may link the 5-fluoro-2-methoxyphenyl moiety to the benzoic acid core using palladium catalysts .

- Hydrolysis : Final deprotection of ester intermediates (e.g., methyl esters) to yield the carboxylic acid using NaOH or LiOH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.